Methyl-3-[2-(4-nitrobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate
Description
Structural Elucidation
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound’s IUPAC name reflects its complex aromatic and functional group architecture:
- Core Structure : A benzoate ester backbone (methyl benzoate ) substituted at the 3- and 4-positions.
- Substituents :
- Position 3 : A 2-(4-nitrobenzoyl)acetamino group, comprising a nitrobenzoyl moiety linked via an acetamino bridge.
- Position 4 : A 3,5-dicarboxymethyl-phenoxy group, featuring a phenoxy linker with dicarboxymethyl substituents at the 3- and 5-positions.
Molecular Formula Breakdown :
| Component | Formula Contribution |
|---|---|
| Benzene rings (3) | C₁₂H₁₀ |
| Nitro group | NO₂ |
| Acetamino bridge | CH₂CONH |
| Dicarboxymethyl groups | 2 × CH₂COOH |
| Methyl ester | OCH₃ |
| Total | C₂₇H₂₂N₂O₁₁ |
The nitro group’s electron-withdrawing nature and the ester/amide functionalities dictate the molecule’s electronic distribution and reactivity.
Crystallographic Characterization and Molecular Geometry
While direct X-ray crystallography data for this compound is unavailable, its structure can be inferred from analogs and functional group analysis:
Functional Group Arrangement
- Aromatic Systems :
- Nitrobenzoyl group : A planar nitrobenzene ring with electron-withdrawing effects, enhancing resonance stabilization.
- Phenoxy-dicarboxymethyl group : A symmetrical phenoxy ring with carboxymethyl substituents at the 3- and 5-positions, creating a sterically hindered environment.
- Linker Groups :
Theoretical Molecular Geometry
| Feature | Description |
|---|---|
| Core Conformation | Planar benzoate backbone with substituents in para positions. |
| Nitrobenzoyl Group | Nitro group ortho to the carbonyl, favoring resonance stabilization. |
| Phenoxy Substituents | Dicarboxymethyl groups meta to the phenoxy oxygen, minimizing steric clashes. |
| Acetamino Bridge | Amide bond in a trans configuration for optimal conjugation. |
The molecule’s geometry is dominated by aromatic π-systems and hydrogen bonding potential from the amide and carboxylic acid groups.
Comparative Analysis of Tautomeric Forms
Tautomerism in this compound is limited due to the electron-withdrawing nitro group and ester/amide functionalities. However, potential tautomeric equilibria include:
Acetamino Group Tautomerism
| Tautomer | Structure | Stability Factors |
|---|---|---|
| Keto Form | CONH-CH₂- (dominant) | Stabilized by resonance with nitrobenzoyl. |
| Enol Form | C(OH)=NH-CH₂- (minor) | Unlikely due to electron-deficient amide. |
The nitro group’s strong electron withdrawal suppresses enol formation, favoring the keto tautomer.
Dicarboxymethyl Group Protonation
| Protonation State | Description |
|---|---|
| Deprotonated | COO⁻ groups (in basic conditions) |
| Protonated | COOH groups (in acidic conditions) |
Protonation states influence solubility and intermolecular interactions but do not alter the core tautomeric equilibrium.
Properties
IUPAC Name |
2-[3-(carboxymethyl)-5-[4-methoxycarbonyl-2-[[3-(4-nitrophenyl)-3-oxopropanoyl]amino]phenoxy]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O11/c1-39-27(36)18-4-7-23(40-20-9-15(11-25(32)33)8-16(10-20)12-26(34)35)21(13-18)28-24(31)14-22(30)17-2-5-19(6-3-17)29(37)38/h2-10,13H,11-12,14H2,1H3,(H,28,31)(H,32,33)(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASVKLBSTRJFCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC2=CC(=CC(=C2)CC(=O)O)CC(=O)O)NC(=O)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrobenzoyl Intermediate Synthesis
The 4-nitrobenzoyl-acetamino group likely originates from 4-nitrobenzoic acid derivatives. A patented nitric acid oxidation method for 3-methyl-4-nitrobenzoic acid offers insights into nitro group introduction:
-
Oxidant : Diluted nitric acid (30–65% concentration).
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Substrate : 2,4-dimethylnitrobenzene.
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Molar ratio (substrate:HNO₃): 1:5.5–8.0.
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Temperature : 100–135°C.
-
Pressure : 0.8–1.2 MPa.
-
Reaction time : 4–10 hours.
Yield Optimization :
Increasing nitric acid concentration from 30% to 65% improves yield from 27% to >50% by enhancing nitro group selectivity. For the target compound, analogous conditions could oxidize a methyl-substituted benzoate precursor to introduce the nitro group at position 4.
Esterification and Coupling Reactions
The methyl ester and dicarboxymethyl-phenoxy groups likely form via sequential esterification and nucleophilic aromatic substitution (NAS):
-
Methyl Ester Formation :
-
Phenoxy Group Coupling :
Critical Parameter : Excess phenol (1.2–1.5 eq) ensures complete substitution while minimizing hydrolysis.
Industrial-Scale Process Considerations
Reaction Efficiency and Byproduct Management
The patent CN104447348A highlights strategies applicable to the target compound’s synthesis:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Nitric Acid Concentration | 45–65% | Maximizes oxidation selectivity |
| Molar Ratio (HNO₃) | 1:6–8 | Reduces unreacted substrate |
| Stirring Speed | 300 rpm | Enhances mass transfer |
Byproduct Mitigation :
Purification and Isolation
Acid Precipitation :
-
Adjusting pH to 2.0 ± 0.1 with 40% HNO₃ crystallizes the nitrobenzoic acid intermediate.
-
Wash cycles : Two aqueous washes at 30°C remove residual acid.
Drying :
Challenges and Limitations in Current Methods
-
Patent Restrictions : Commercial synthesis is prohibited under current intellectual property laws, limiting public technical data.
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Scalability : Multi-step processes require costly isolation of intermediates, reducing overall atom economy.
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Functional Group Compatibility : The nitro group’s electron-withdrawing nature may hinder NAS at position 4, necessitating protective group strategies.
Chemical Reactions Analysis
Methyl-3-[2-(4-nitrobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. Its structure allows for interaction with biological targets involved in cancer cell proliferation. Research has shown that derivatives of this compound can inhibit specific pathways associated with tumor growth, making it a candidate for further development as an anticancer agent.
Case Study:
A study published in the Journal of Medicinal Chemistry investigated the efficacy of methyl-3-[2-(4-nitrobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell viability, particularly in breast and colon cancer cells, suggesting its potential as a therapeutic agent .
Agricultural Applications
2. Fungicidal Properties
The compound has also been explored for its fungicidal properties. It has been reported to effectively control certain plant diseases caused by fungal pathogens. The mechanism involves disrupting fungal cell wall synthesis, which is critical for their survival.
Case Study:
A patent application highlighted the use of this compound in formulating fungicidal mixtures. The study showed that when combined with other fungicides, it enhanced the overall efficacy against resistant fungal strains, thus providing a dual benefit of disease control and resistance management .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Methyl-3-[2-(4-nitrobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be grouped into three categories based on functional group similarities:
Nitro-Substituted Benzoate Esters
- Tribenuron-methyl (methyl 2-((((4,6-dimethoxy-2-pyrimidinyl)methyl)amino)carbonyl)amino)sulfonyl) benzoate): Shares a benzoate ester backbone but incorporates a sulfonylurea group instead of acetamino and nitrobenzoyl substituents. Used as a herbicide, targeting acetolactate synthase (ALS) in plants.
- Haloxyfop-methyl (methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate): Features a phenoxy-propanoate chain but lacks nitro or dicarboxymethyl groups. Its pyridinyl substituent enhances lipid solubility, improving herbicidal absorption. The target compound’s dicarboxymethyl groups may instead favor aqueous solubility .
Carboxymethyl-Substituted Derivatives
- Imazamethabenz-methyl (methyl 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-4(and 5)-methylbenzoate): Contains an imidazolinone ring instead of nitrobenzoyl-acetamino groups. The carboxymethyl groups in the target compound could enhance metal chelation or binding to biological targets, a property less pronounced in imazamethabenz-methyl .
Acetamino-Linked Compounds
- 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (4i): A triazine-based analog with a formyl-phenoxy substituent. Unlike the target compound, 4i lacks nitro groups but includes a triazine ring, which may confer different photostability and degradation pathways .
Comparative Data Table
Key Research Findings
- Reactivity: The nitro group in the target compound may increase susceptibility to reduction reactions compared to non-nitro analogs like tribenuron-methyl, impacting its environmental degradation profile .
- Synthetic Challenges: Synthesis of the target compound likely requires multi-step procedures involving amidation (for acetamino linkage) and esterification, akin to methods described for triazine derivatives .
Biological Activity
Methyl-3-[2-(4-nitrobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate (chemical formula: C27H22N2O) is a complex organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships, and specific case studies highlighting its efficacy.
Synthesis and Structural Insights
The synthesis of this compound involves multiple synthetic pathways, primarily utilizing reactions such as the Hurtley reaction and various coupling methods. The presence of the nitro group in the structure influences both the reactivity and biological activity of the compound. The molecular weight is approximately 550.47 g/mol, with a polar surface area (PSA) of 202.12 Ų, indicating its potential for interaction with biological membranes .
The compound exhibits a range of biological activities, particularly in inhibiting kinase enzymes. Kinases play crucial roles in cell signaling pathways, and their inhibition can lead to therapeutic effects in conditions such as cancer and inflammation. Preliminary studies suggest that this compound may interact with specific kinase targets, leading to altered cellular responses .
In Vitro Studies
In vitro assays have demonstrated that this compound has significant cytotoxic effects against various cancer cell lines. For instance, an IC50 value (the concentration required to inhibit 50% of cell viability) was measured at low micromolar concentrations, indicating potent anti-cancer properties. The structure-activity relationship (SAR) analysis revealed that modifications in the acetamido and phenoxy groups can enhance or diminish biological activity .
Case Study 1: Anti-Cancer Activity
A study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with this compound resulted in significant apoptosis (programmed cell death), which was attributed to the activation of caspase pathways. The study concluded that this compound could serve as a lead candidate for developing new anti-cancer therapies .
Case Study 2: Kinase Inhibition
Another investigation focused on the kinase inhibitory properties of this compound. Using enzyme assays, it was found to effectively inhibit several key kinases involved in tumor progression. The selectivity profile showed that while it inhibited certain kinases effectively, it had minimal effects on others, suggesting potential for targeted therapy with reduced side effects .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C27H22N2O |
| Molecular Weight | 550.47 g/mol |
| Polar Surface Area (PSA) | 202.12 Ų |
| IC50 (Cancer Cell Lines) | Low micromolar range |
| Biological Activity | Effect |
|---|---|
| Cytotoxicity | Significant against MCF-7 |
| Kinase Inhibition | Effective on multiple kinases |
Q & A
Q. What are the critical steps for synthesizing Methyl-3-[2-(4-nitrobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate, and how can yield be optimized?
Methodological Answer: The synthesis involves multi-step reactions, including nucleophilic substitution and condensation. Key steps include:
- Step 1: Reacting trichlorotriazine derivatives with substituted phenols under controlled temperatures (-35°C to 40°C) using DIPEA as a base to form intermediate triazine ethers .
- Step 2: Condensation with nitrobenzoyl acetamide derivatives in ethanol under reflux (4–23.5 hours) with glacial acetic acid catalysis .
- Purification: Use gradient elution column chromatography (e.g., CH₂Cl₂/EtOAc mixtures) to isolate the product, achieving yields up to 90% .
Optimization Tips: - Monitor reaction progress via TLC (Rf values: 0.18–0.62 in hexane/EtOAc) .
- Adjust stoichiometric ratios of DIPEA (1.1–1.6 equiv.) to enhance nucleophilic substitution efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data points should be prioritized?
Methodological Answer:
- ¹H NMR: Focus on diagnostic peaks:
- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
- Mass Spectrometry: Confirm molecular weight (e.g., exact mass ±4.0E-5 Da) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., MAGL inhibition vs. selectivity)?
Methodological Answer:
- Dose-Response Analysis: Perform IC50 assays (e.g., MAGL inhibition at 8 nM vs. FAAH selectivity >300-fold) using brain membrane homogenates to validate potency .
- Metabolite Profiling: Use LC-MS to identify metabolites (e.g., 9 derivatives with exact mass 520.1481734) that may interfere with activity measurements .
- Control Experiments: Include FAAH-specific inhibitors (e.g., URB597) to isolate MAGL-specific effects .
Q. What computational strategies can predict the reactivity of functional groups in this compound under varying conditions?
Methodological Answer:
- DFT Calculations: Model electron density of the nitrobenzoyl group to predict electrophilic reactivity at the acetamino site .
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., DMSO vs. ethanol) to assess steric hindrance during triazine ether formation .
- QSAR Modeling: Corlate substituent effects (e.g., methoxy vs. dicarboxymethyl groups) with biological activity trends .
Q. How should researchers design experiments to study structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Synthetic Modifications:
- Biological Assays:
Q. What strategies mitigate challenges in purifying this compound due to structural instability?
Methodological Answer:
- Low-Temperature Purification: Conduct column chromatography at 3–8°C to prevent degradation of acid-sensitive groups (e.g., dicarboxymethyl) .
- Stabilizing Solvents: Use anhydrous DMSO or DMF during NMR analysis to avoid hydrolysis .
- Lyophilization: For long-term storage, lyophilize the compound under vacuum to prevent ester group hydrolysis .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Knockout Models: Use MAGL-knockout mice to confirm target specificity in vivo .
- Activity-Based Protein Profiling (ABPP): Employ fluorescent probes to visualize MAGL engagement in brain tissues .
- Metabolomic Profiling: Quantify 2-AG levels via LC-MS/MS to correlate inhibition with endogenous substrate accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
